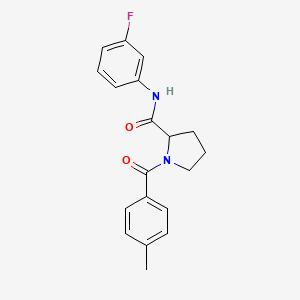![molecular formula C16H30N2 B6131437 1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is an organic compound that belongs to the class of piperazines. This compound features a piperazine ring substituted with a 1-methyl group and a 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6,6-trimethylcyclohexen-1-yl)ethyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 1-methylpiperazine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The major product is the fully reduced piperazine derivative.
Substitution: The major products are substituted piperazines with various alkyl groups.
科学的研究の応用
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which can impart distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-14-6-5-8-16(2,3)15(14)7-9-18-12-10-17(4)11-13-18/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDSGVAXWMPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6131360.png)
![4-[(4Z)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)


![2-[1-(3-Phenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6131376.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)
![4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![1-(diethylamino)-3-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6131427.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![6-AMINO-4-(2-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6131450.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
